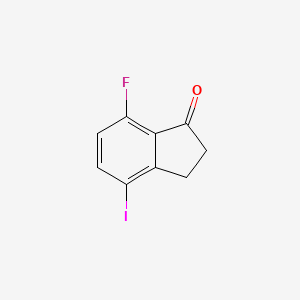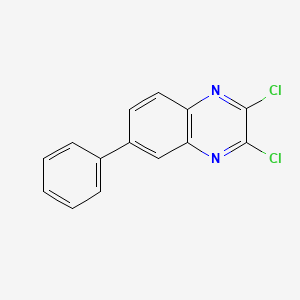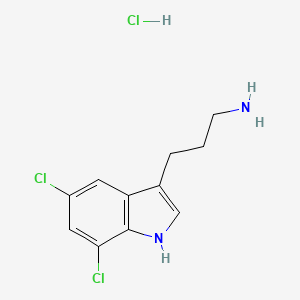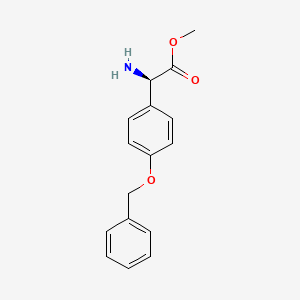
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both hydroxy and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the reaction of 4-hydroxyaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of a diamine compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamine compounds.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signaling cascades and alteration of gene expression.
類似化合物との比較
Similar Compounds
- 2-((4-Hydroxyphenyl)amino)-1-(4-nitrophenyl)ethanone
- 2-((4-Hydroxyphenyl)amino)-1-(2-nitrophenyl)ethanone
- 2-((4-Hydroxyphenyl)amino)-1-(3-chlorophenyl)ethanone
Uniqueness
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group on the 3-position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from its analogs with different substituent positions.
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-(4-hydroxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12N2O4/c17-13-6-4-11(5-7-13)15-9-14(18)10-2-1-3-12(8-10)16(19)20/h1-8,15,17H,9H2 |
InChIキー |
FROJIFWYGXWZDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


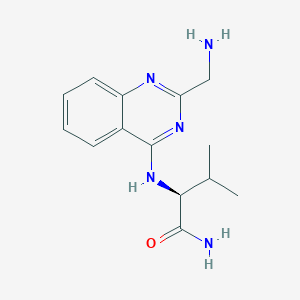

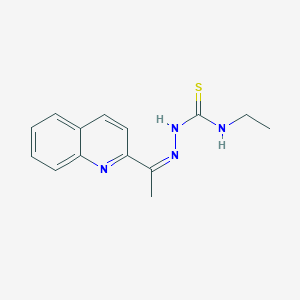
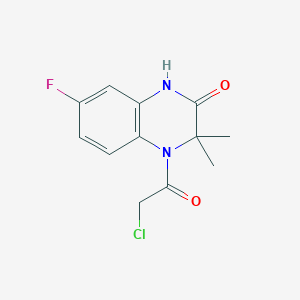
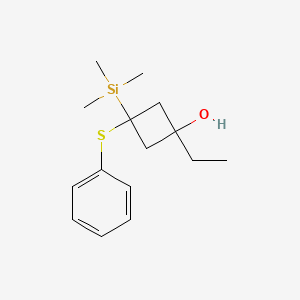

![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)


